![molecular formula C20H14ClF6N3OS B2961366 5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 321553-30-4](/img/structure/B2961366.png)

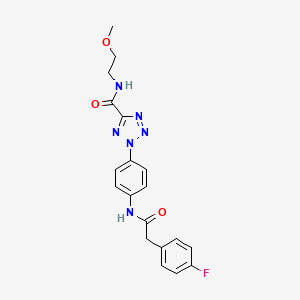

5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C20H14ClF6N3OS . It is a complex organic molecule that contains several functional groups .

Chemical Reactions Analysis

The trifluoromethyl group in this compound is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can influence the compound’s reactivity and the types of chemical reactions it can undergo .Scientific Research Applications

Biomedical Imaging

GNF-Pf-2324 may be utilized in the development of activatable NIR-II organic fluorophores for biomedical imaging. These fluorophores are particularly valuable in intravital imaging due to their high penetration depth and low photo-damage, which is crucial for observing biological processes with minimal interference .

Biosensing

The compound could play a role in the enhancement of nucleic acid functionalized fiber optic (EWFO) biosensors . These biosensors are noted for their remarkable advantages in device configuration and sensing performance, especially when it comes to surface modification to minimize nonspecific adsorption and ensure high-quality DNA immobilization .

Theranostics

In the field of theranostics, GNF-Pf-2324 might be involved in the creation of probes that can both diagnose and treat diseases. The activatable nature of these probes allows them to emit signals only in response to specific biomarkers, leading to high signal-to-background ratios which are essential for accurate diagnostics and effective therapy .

Mechanism of Action

Target of Action

The primary target of this compound, also known as GNF-Pf-2324, is the PfMFR3 , an orphan transporter in the parasite Plasmodium falciparum . PfMFR3 is predicted to be a member of the major facilitator superfamily (MFS) and is involved in drug resistance for clinically relevant antimalarials that target the mitochondria .

Mode of Action

GNF-Pf-2324 interacts with its target, PfMFR3, by inducing mutations in the gene encoding this transporter . This interaction leads to decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action .

Biochemical Pathways

The compound affects the mitochondrial transport pathways in the Plasmodium falciparum parasite . It also influences the PAK4/c-Src/EGFR/cyclin D1 pathway, which is involved in cell proliferation and apoptosis .

Pharmacokinetics

Understanding the adme properties of existing compounds can foster further improvement .

Result of Action

The molecular and cellular effects of GNF-Pf-2324’s action include the emergence of resistance in the Plasmodium falciparum parasite due to induced mutations in the PfMFR3 gene . This leads to decreased sensitivity to the compound and other antimalarials that target the mitochondria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s worth noting that environmental regulation policies can improve green total factor productivity (GTFP), which could indirectly affect the production and effectiveness of pharmaceutical compounds .

properties

IUPAC Name |

5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF6N3OS/c1-30-18(32-10-11-5-7-13(21)8-6-11)15(16(29-30)20(25,26)27)17(31)28-14-4-2-3-12(9-14)19(22,23)24/h2-9H,10H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVILFOOETZKOPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF6N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)

![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)

![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)

![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)

![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)

![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2961298.png)

![(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2961304.png)

![1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2961305.png)

![3-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2961306.png)